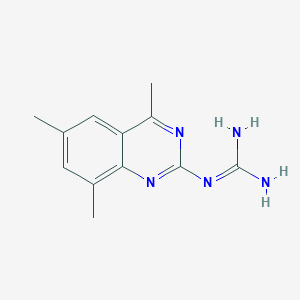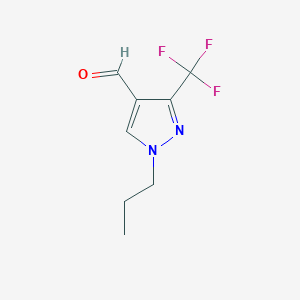
5-bromo-6-chloropyrimidine-2,4(1H,3H)-dione
Overview
Description
5-bromo-6-chloropyrimidine-2,4(1H,3H)-dione, also known as BCPO, is a heterocyclic organic compound that belongs to the pyrimidine family. BCPO is a valuable intermediate for the synthesis of various biologically active compounds, such as antiviral, antitumor, and anti-inflammatory agents. The unique chemical structure of BCPO makes it an attractive target for scientific research in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-bromo-6-chloropyrimidine-2,4(1H,3H)-dione is not fully understood. However, studies have suggested that this compound may inhibit viral replication by interfering with the DNA synthesis process. This compound has also been reported to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not exhibit significant adverse effects on the body. This compound has been reported to affect the levels of various biochemical markers, such as cytokines and chemokines, which are involved in the immune response. This compound has also been shown to modulate the expression of genes involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
5-bromo-6-chloropyrimidine-2,4(1H,3H)-dione is a useful tool for researchers in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound can be easily synthesized in the lab, making it readily available for research purposes. However, the low solubility of this compound in water can make it difficult to work with in certain experiments.
Future Directions
The potential therapeutic applications of 5-bromo-6-chloropyrimidine-2,4(1H,3H)-dione are vast, and further research is needed to fully understand the mechanism of action and potential side effects of this compound. Future research could focus on the development of more efficient synthesis methods for this compound, as well as the optimization of its therapeutic properties. Moreover, the use of this compound in combination with other drugs could be explored to enhance its therapeutic efficacy.
Scientific Research Applications
5-bromo-6-chloropyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in various diseases. This compound has been reported to exhibit antiviral activity against Herpes simplex virus type 1 and 2, and influenza virus. This compound has also been found to have antitumor activity against breast cancer, leukemia, and lung cancer cells. Moreover, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFJCCPUFJLYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2416745.png)


![7-(4-chlorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416749.png)




![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2416756.png)
![2-Chloro-1-[2-[2-(dimethylamino)pyrimidin-4-yl]morpholin-4-yl]propan-1-one](/img/structure/B2416757.png)